molecular formula C9H12ClNO B1530280 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine CAS No. 1247119-70-5

3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine

Cat. No.: B1530280
CAS No.: 1247119-70-5
M. Wt: 185.65 g/mol
InChI Key: KMYOXZVMTBCJAT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine is a versatile organic compound characterized by its pyridine ring structure with a chloromethyl group at the 3-position, a methoxy group at the 2-position, and two methyl groups at the 4- and 6-positions. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation of Pyridine Derivatives: The compound can be synthesized by reacting 2-methoxy-4,6-dimethylpyridine with chloromethyl methyl ether in the presence of a strong acid catalyst such as hydrochloric acid.

  • Nucleophilic Substitution Reactions: Another method involves the nucleophilic substitution of a suitable pyridine derivative with a chloromethyl group donor under controlled conditions.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

  • Continuous Flow Process: For large-scale production, continuous flow reactors can be employed to ensure consistent product quality and efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the chloromethyl group to a more reduced form.

  • Substitution Reactions: Substitution reactions involving the chloromethyl group are common, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Nitriles, amides, and other functionalized derivatives.

Scientific Research Applications

3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine finds applications in several fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a precursor for pharmaceuticals targeting various diseases.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes by binding to active sites, thereby influencing enzyme activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Chloromethyl)pyridine: Lacks the methoxy and methyl groups.

  • 2-Methoxy-4,6-dimethylpyridine: Lacks the chloromethyl group.

  • 3-(Chloromethyl)benzoic acid: Similar chloromethyl group but different core structure.

Uniqueness: 3-(Chloromethyl)-2-methoxy-4,6-dimethylpyridine is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications compared to its similar counterparts.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties enable it to participate in a wide range of chemical reactions, making it an important compound in various fields.

Properties

IUPAC Name

3-(chloromethyl)-2-methoxy-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6-4-7(2)11-9(12-3)8(6)5-10/h4H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYOXZVMTBCJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CCl)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247119-70-5
Record name 3-(chloromethyl)-2-methoxy-4,6-dimethylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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